Arteannuic alcohol

Analytical Chemistry Method Validation LC-MS

Arteannuic alcohol (CAS 125184-95-4), also known as artemisinic alcohol or amorpha-4,11-diene-12-ol, is a sesquiterpene alcohol with molecular formula C15H24O and molecular weight 220.35. This compound is a key intermediate in the biosynthetic pathway of the antimalarial drug artemisinin.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 125184-95-4
Cat. No. B1255556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArteannuic alcohol
CAS125184-95-4
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)C(=C)CO
InChIInChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3/t11-,13+,14+,15+/m1/s1
InChIKeyCZSSHKCZSDDOAH-UNQGMJICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arteannuic Alcohol (CAS 125184-95-4): Sesquiterpene Alcohol Intermediate and Analytical Reference Standard for Artemisinin Synthesis


Arteannuic alcohol (CAS 125184-95-4), also known as artemisinic alcohol or amorpha-4,11-diene-12-ol, is a sesquiterpene alcohol with molecular formula C15H24O and molecular weight 220.35 [1]. This compound is a key intermediate in the biosynthetic pathway of the antimalarial drug artemisinin [2]. In Artemisia annua, the cytochrome P450 enzyme CYP71AV1 hydroxylates amorpha-4,11-diene to form arteannuic alcohol, which is subsequently oxidized to artemisinic aldehyde [3]. The compound is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [4].

1
Analytical Reference Standard For artemisinin intermediate identification, AMV, and QC impurity profiling. Matches method specificity via distinct chromatographic signatures.
2
Biosynthetic Pathway Probe CYP71AV1 activity marker in metabolic engineering of Artemisia annua or heterologous hosts. Alcohol oxidation state enables step-specific flux monitoring.
3
Semi-Synthetic Intermediate Defined alcohol functional group for route scouting toward artemisinin. Allows protection/deprotection strategies distinct from acid intermediates.

Why Generic Substitution of Arteannuic Alcohol in Analytical or Semi-Synthetic Applications Fails


Arteannuic alcohol possesses a specific stereochemical configuration at four chiral centers (1R,4R,4aS,8aR) that defines its biological and chemical behavior . Substituting this compound with structurally similar sesquiterpenes—such as dihydroartemisinic alcohol (MW 222.37, C15H26O) or arteannuic acid (MW 234.33, C15H22O2)—introduces variable functional groups and altered stereoelectronic properties [1]. In analytical applications, such substitution compromises method specificity, as retention times and mass spectral features differ significantly: artemisinic alcohol exhibits a retention index of 1784 with mass feature 202, whereas dihydroartemisinic alcohol presents a retention index of 1789 with mass feature 162 [2]. For semi-synthetic routes to artemisinin, the alcohol oxidation state is a critical control point; alternative intermediates require distinct reaction conditions and catalyst systems, preventing direct interchangeability [3].

Target Compound

Arteannuic alcohol, with characteristic retention index 1784 and mass feature 202 (TMS-derivatized).

Stereochemistry: (1R,4R,4aS,8aR)
Potential Substitute

Dihydroartemisinic alcohol (retention index 1789, mass feature 162) or arteannuic acid (C15H22O2).

Altered functional groups and stereoelectronic profile
Analytical Specificity

Chromatographic separation and MS signature enable unambiguous quantification in complex matrices.

Risk if Substituted

Method specificity may shift; dihydro analog co-elution or mass feature overlap can compromise impurity profiling.

Synthetic Route Control

Alcohol oxidation state is a critical branching point; direct aldehyde formation possible.

Risk if Substituted

Arteannuic acid requires distinct reduction-oxidation sequences and catalyst systems, preventing direct interchangeability.

Quantitative Evidence for Arteannuic Alcohol Differentiation Relative to Comparators


Chromatographic and Mass Spectral Differentiation of Arteannuic Alcohol from Dihydroartemisinic Alcohol

Arteannuic alcohol exhibits distinct chromatographic and mass spectral behavior compared to its dihydro analog, dihydroartemisinic alcohol. This differentiation is critical for accurate identification and quantification in complex biological matrices [1].

Chromatographic & MS differentiation
Head-to-head comparison
Δ Retention Index = 5 units; Δ Mass Feature = 40 units
Supports unambiguous impurity profiling and biosynthetic pathway monitoring.
TMS-derivatized GC-MS; Nt-AO transgenic N. benthamiana lines
Analytical Chemistry Method Validation LC-MS Metabolomics

Functional Group and Molecular Weight Differences Between Arteannuic Alcohol and Arteannuic Acid

Arteannuic alcohol (C15H24O, MW 220.35) differs fundamentally from arteannuic acid (C15H22O2, MW 234.33) in both oxidation state and molecular weight. The alcohol functional group enables direct participation in distinct synthetic transformations that are inaccessible to the carboxylic acid analog [1].

Molecular weight & formula vs acid
Class-level inference
Δ MW = 13.98 g/mol; Δ Formula = (H2 minus O)
Alcohol oxidation state enables distinct synthetic transformations.
Calculated from CAS Common Chemistry structural data
Semi-synthesis Drug Intermediate Oxidation State Process Chemistry

Differential Position in the Artemisinin Biosynthetic Pathway Relative to Immediate Precursors

Arteannuic alcohol occupies a defined, enzyme-specific step in the artemisinin biosynthetic pathway, positioned downstream of amorpha-4,11-diene and upstream of artemisinic aldehyde. This precise metabolic location dictates its utility as a pathway flux probe [1].

Biosynthetic step position
Class-level inference
Downstream of amorpha-4,11-diene; upstream of artemisinic aldehyde
Specific CYP71AV1 flux probe; enables bottleneck troubleshooting.
A. annua pathway; enzyme-specific oxidation step
Metabolic Engineering Biosynthesis Synthetic Biology Enzyme Substrate Specificity

Stereochemical Purity and Traceability for Pharmacopeial Reference Standard Applications

Arteannuic alcohol supplied as a reference standard is provided with detailed characterization data compliant with regulatory guidelines, enabling traceability against pharmacopeial standards (USP or EP) [1]. This level of documented characterization is not uniformly available for non-standard sesquiterpene alcohols or in-house synthesized intermediates.

Reference standard traceability
Supporting evidence
Supplied with detailed characterization data; traceable to USP/EP guidelines.
Reduces in-house structural confirmation burden for cGMP/regulatory workflows.
For AMV, QC, ANDA submission support
Reference Standard Pharmacopeia Quality Control Regulatory Compliance

Optimal Application Scenarios for Arteannuic Alcohol Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation for Artemisinin-Related Impurity Profiling

Arteannuic alcohol is optimally deployed as a reference standard for analytical method development (AMV) and quality control (QC) applications during artemisinin production [1]. Its distinct chromatographic properties—specifically a retention index of 1784 and mass feature 202 under TMS derivatization—enable unambiguous identification and quantification of this specific pathway intermediate in the presence of structurally similar compounds such as dihydroartemisinic alcohol (retention index 1789, mass feature 162) [2]. This differentiation is essential for compliance with regulatory submissions (e.g., ANDA) where impurity profiling must demonstrate specific detection and quantitation of each potential process-related impurity [1].

Metabolic Engineering and Biosynthetic Pathway Flux Analysis in Heterologous Systems

Researchers optimizing artemisinin production in heterologous hosts (e.g., yeast, Nicotiana benthamiana) utilize arteannuic alcohol as a specific flux probe for the cytochrome P450 CYP71AV1-mediated hydroxylation step [1]. Because arteannuic alcohol is the direct product of amorpha-4,11-diene hydroxylation and the substrate for subsequent alcohol dehydrogenase oxidation, its accumulation level provides quantitative insight into the efficiency of this critical two-step oxidation cascade. Monitoring arteannuic alcohol enables precise identification of metabolic bottlenecks that would remain masked if only upstream (amorpha-4,11-diene) or downstream (artemisinic acid) intermediates were analyzed [2].

Semi-Synthetic Route Scouting and Process Optimization for Artemisinin Production

In semi-synthetic approaches to artemisinin, arteannuic alcohol represents a strategic intermediate with a defined oxidation state (primary alcohol) that is chemically distinct from the carboxylic acid group of arteannuic acid [1]. Process chemists select arteannuic alcohol when a synthetic sequence requires an alcohol functional group for specific transformations—such as protection/deprotection strategies or direct oxidation to the corresponding aldehyde—that differ from those accessible via the acid analog. A patented method has demonstrated that dihydroarteannuic acid, derived from arteannuic acid reduction, can be oxidized via singlet oxygen to yield artemisinin with total yields up to 65% [2]; the alcohol intermediate offers alternative route-scouting opportunities with potentially distinct yield and impurity profiles.

Application
Selection Property
Validation Focus
Artemisinin impurity profiling (AMV/QC)
Chromatographic specificity (retention index, mass feature)
Retention index and mass spectral differentiation
Metabolic engineering & pathway flux analysis
Biosynthetic pathway position (CYP71AV1 flux probe)
CYP71AV1 activity and downstream oxidation monitoring
Semi-synthetic route scouting
Oxidation state for alcohol-specific transformations
Alcohol-to-aldehyde route optimization and yield profiling
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